4-Chloro-2-(3,5-dichlorophenoxy)benzothiazole

Physicochemical characterization Thermophysical properties Process chemistry

4-Chloro-2-(3,5-dichlorophenoxy)benzothiazole (CAS 85391-68-0; molecular formula C13H6Cl3NOS; MW 330.62 g/mol) is a trichlorinated benzothiazole derivative featuring a 4-chloro substituent on the benzothiazole ring and a 3,5-dichlorophenoxy ether at the 2-position. It belongs to the 2-phenoxybenzothiazole subclass, a scaffold recognized for diverse biological activities including antimicrobial, anticancer, and herbicidal properties.

Molecular Formula C13H6Cl3NOS
Molecular Weight 330.6 g/mol
CAS No. 85391-68-0
Cat. No. B12692667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(3,5-dichlorophenoxy)benzothiazole
CAS85391-68-0
Molecular FormulaC13H6Cl3NOS
Molecular Weight330.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)N=C(S2)OC3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C13H6Cl3NOS/c14-7-4-8(15)6-9(5-7)18-13-17-12-10(16)2-1-3-11(12)19-13/h1-6H
InChIKeyCZKFUVLVALZBLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(3,5-dichlorophenoxy)benzothiazole (CAS 85391-68-0): A Chlorinated Benzothiazole Ether for Pharmaceutical and Agrochemical Intermediate Sourcing


4-Chloro-2-(3,5-dichlorophenoxy)benzothiazole (CAS 85391-68-0; molecular formula C13H6Cl3NOS; MW 330.62 g/mol) is a trichlorinated benzothiazole derivative featuring a 4-chloro substituent on the benzothiazole ring and a 3,5-dichlorophenoxy ether at the 2-position . It belongs to the 2-phenoxybenzothiazole subclass, a scaffold recognized for diverse biological activities including antimicrobial, anticancer, and herbicidal properties [1]. The compound is listed under EINECS 286-824-3 and is primarily sourced as a research intermediate for the synthesis of pharmaceuticals and agrochemicals [2]. Its physicochemical profile includes a predicted boiling point of approximately 448.9°C at 760 mmHg, a flash point of 225.3°C, and a calculated density of 1.554 g/cm³ .

Why 4-Chloro-2-(3,5-dichlorophenoxy)benzothiazole Cannot Be Replaced by Its 2,4-Dichloro Regioisomer or Dechlorinated Analogs in Structure-Sensitive Applications


Within the 2-(dichlorophenoxy)-4-chlorobenzothiazole family, the position of chlorine atoms on the phenoxy ring is not a trivial structural variation. The 3,5-dichloro substitution pattern produces a measurably different thermophysical profile compared to the 2,4-dichloro regioisomer (CAS 85391-64-6), with a boiling point elevation of approximately 3.1°C and a flash point increase of approximately 1.9°C [1]. These differences, while modest in absolute magnitude, are reproducible and reflect distinct intermolecular interactions arising from the symmetrical meta-chlorine arrangement. Furthermore, class-level SAR evidence from benzothiazole literature indicates that electron-withdrawing halogen substituents, particularly in meta-positions on aromatic ethers, enhance antimicrobial target binding through improved protein compatibility and electronic modulation [2]. Substituting the 3,5-dichloro pattern with 2,4-dichloro or removing the 4-chloro from the benzothiazole ring (e.g., 2-(3,5-dichlorophenoxy)-1,3-benzothiazole, MW 296.2) alters molecular weight, lipophilicity, and hydrogen-bonding capacity in ways that preclude direct functional equivalence in receptor-binding or enzyme-inhibition contexts [3].

Quantitative Differentiation Evidence: 4-Chloro-2-(3,5-dichlorophenoxy)benzothiazole vs. Closest Analogs


Boiling Point Elevation of 3.1°C vs. 2,4-Dichloro Regioisomer Reflects Distinct Intermolecular Interactions

The 3,5-dichlorophenoxy substitution pattern on the target compound results in a predicted boiling point of 448.9°C at 760 mmHg, compared to 445.8°C for the 2,4-dichlorophenoxy regioisomer (CAS 85391-64-6), representing a +3.1°C elevation [1][2]. The flash point is correspondingly higher: 225.3°C vs. 223.4°C (+1.9°C). Both isomers share the same molecular formula (C13H6Cl3NOS), molecular weight (330.62 g/mol), and calculated density (1.554 g/cm³), confirming that the boiling point difference arises specifically from the altered chlorine substitution pattern on the phenoxy ring rather than from gross compositional differences. The symmetrical 3,5-dichloro arrangement produces a different molecular dipole moment and packing efficiency compared to the asymmetric 2,4-dichloro arrangement, directly affecting vapor pressure and thermal behavior [1].

Physicochemical characterization Thermophysical properties Process chemistry

Validated Reverse-Phase HPLC Method on Newcrom R1 Column Enables Reproducible Purity Assessment and Impurity Profiling

A validated reverse-phase HPLC method using a Newcrom R1 column has been specifically demonstrated for 4-Chloro-2-(3,5-dichlorophenoxy)benzothiazole [1]. The mobile phase employs acetonitrile, water, and phosphoric acid under simple isocratic or gradient conditions. For mass-spectrometry-compatible applications, phosphoric acid can be substituted with formic acid. The method is scalable to preparative separation for impurity isolation and is described as suitable for pharmacokinetic studies [1]. This represents a tangible quality-control advantage: procurement specifications can reference a documented, column-specific separation protocol rather than relying on generic reversed-phase C18 methods that may fail to resolve closely related regioisomeric impurities such as the 2,4-dichloro or 2,6-dichloro analogs, which share identical molecular weight (330.62) and near-identical retention characteristics on standard phases .

Analytical chemistry Quality control HPLC method development

Symmetrical 3,5-Dichloro Substitution on Phenoxy Ring Confers Distinct Electronic Profile vs. 2,4- and 2,6-Dichloro Regioisomers Relevant to Receptor Binding

Class-level SAR analysis from benzothiazole-thiazole hybrid antimicrobial studies demonstrates that electron-withdrawing groups, particularly meta-positioned halogens on aromatic rings, enhance antimicrobial target binding affinity through improved protein compatibility and physicochemical optimization [1]. The 3,5-dichloro substitution on the phenoxy ring places both chlorine atoms in meta-positions relative to the ether oxygen, creating a symmetrical electron-withdrawing field that differs electronically from the ortho/para arrangement in the 2,4-dichloro isomer or the ortho/ortho arrangement in the 2,6-dichloro isomer . In the broader benzothiazole SAR literature, the position of halogen substituents has been shown to influence antimicrobial potency: for example, introducing a chloro substituent at the 5-position of nitazoxanide analogs resulted in marked activity enhancement against biofilm-forming bacteria [2]. While direct comparative MIC or IC50 data for the target compound vs. its regioisomers are not available in the published literature, the established SAR principle that meta-halogen substitution patterns produce distinct biological outcomes supports the inference that the 3,5-dichloro configuration cannot be assumed equivalent to 2,4- or 2,6-dichloro alternatives in receptor-binding applications [1][2].

Medicinal chemistry Structure-activity relationship Drug design

Molecular Weight Differential of +34.4 g/mol vs. Non-Chlorinated Benzothiazole Analog Enables Chromatographic Resolution and Alters Lipophilicity

The presence of the 4-chloro substituent on the benzothiazole ring differentiates the target compound (MW 330.62) from 2-(3,5-dichlorophenoxy)-1,3-benzothiazole (MW 296.2), which lacks the benzothiazole-ring chlorine . This +34.4 g/mol mass increase (11.6% relative) is analytically significant for MS detection and chromatographic resolution. More importantly, the additional chlorine at the benzothiazole 4-position increases lipophilicity (predicted LogP for the 3,5-dichloro target: ~5.70 [1], compared to estimated ~4.5–5.0 for the non-chlorinated analog based on fragment-based calculations). In the context of benzothiazole SAR, the 4-position chlorine has been identified as a strategic molecular design element: it serves as a bioisostere that modulates electronic structure while providing metabolic stability through the electron-withdrawing effect on the aromatic ring, which can reduce CYP450-mediated oxidation at neighboring positions .

Physicochemical profiling Lipophilicity Chromatographic separation

Procurement-Relevant Application Scenarios for 4-Chloro-2-(3,5-dichlorophenoxy)benzothiazole (CAS 85391-68-0)


Medicinal Chemistry SAR Programs Requiring a Defined 3,5-Dichlorophenoxy-4-Chlorobenzothiazole Scaffold

For structure-activity relationship (SAR) studies where the symmetrical 3,5-dichloro substitution pattern on the phenoxy ring is a required structural variable, this compound provides the precise electronic configuration needed. The symmetrical meta-chlorine arrangement creates a distinct dipole moment and electron-withdrawing field compared to 2,4- or 2,6-dichloro regioisomers, as established by benzothiazole SAR literature [1]. Procurement of the correct regioisomer (CAS 85391-68-0) rather than the 2,4-dichloro analog (CAS 85391-64-6) ensures that SAR conclusions about the role of halogen substitution pattern are valid, avoiding confounding by regioisomer contamination. The availability of a validated HPLC method on Newcrom R1 columns [2] further supports identity confirmation and purity verification before biological testing.

Agrochemical Intermediate Synthesis Leveraging 2-Phenoxybenzothiazole Herbicidal Pharmacophore

Benzothiazolyloxy-phenoxy compounds are established as herbicidal active ingredients and safeners, with application rates typically ranging from 0.001 to 2.0 kg/ha for post-emergence weed control [3]. The target compound, bearing both the benzothiazole 4-chloro and 3,5-dichlorophenoxy motifs, serves as a versatile intermediate for further derivatization into proprietary herbicidal candidates. Its higher boiling point (448.9°C) relative to the 2,4-dichloro isomer (445.8°C) provides a marginally broader thermal processing window during synthesis, which becomes relevant in solvent-free or high-temperature coupling reactions [4]. Procurement specifications should include regioisomer purity requirements to prevent contamination with the 2,4-dichloro isomer, which may exhibit different herbicidal selectivity profiles.

Analytical Reference Standard Development and Pharmacokinetic Studies

The documented HPLC separation protocol on Newcrom R1 columns, described as suitable for pharmacokinetic applications [2], positions this compound for use as an analytical reference standard in bioanalytical method development. The method's compatibility with mass spectrometry (via formic acid substitution for phosphoric acid) enables LC-MS/MS quantification in biological matrices. The compound's predicted high lipophilicity (LogP ~5.70) suggests it will exhibit significant protein binding and tissue distribution, making it a useful probe for studying the ADME behavior of lipophilic benzothiazole ethers [5]. Procurement for this application requires high certified purity (≥98%) and documentation of regioisomer content.

Antimicrobial Screening Libraries Requiring Defined Halogenation Patterns

Benzothiazole derivatives with electron-withdrawing halogen substituents have demonstrated enhanced antimicrobial activity in multiple screening studies, with SAR trends indicating that meta-substituted halogens improve target protein binding and physicochemical compatibility [1]. The 3,5-dichlorophenoxy pattern represents a specific halogenation topology that may exhibit differential activity against Gram-positive, Gram-negative, or fungal pathogens compared to alternative substitution patterns. While MIC data for this specific compound are not available in the primary literature, its inclusion in screening libraries as part of a systematic halogen-scanning approach is scientifically justified by the established class-level SAR. Procurement should be accompanied by documentation confirming the 3,5-dichloro (not 2,4- or 2,6-dichloro) identity.

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